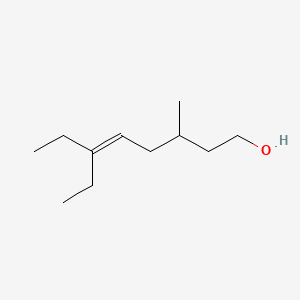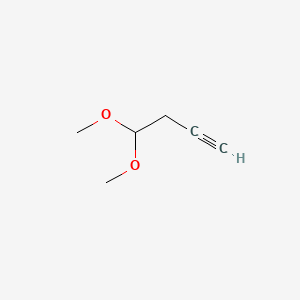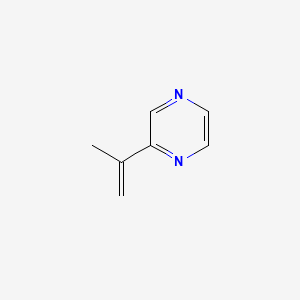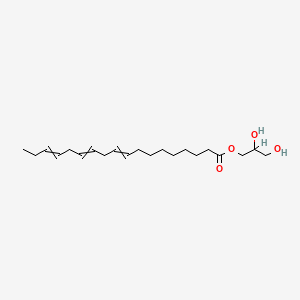
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Overview
Description
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, also known as glyceryl linolenate, is an ester formed from 9,12,15-octadecatrienoic acid and 2,3-dihydroxypropyl. This compound is a type of monoglyceride, specifically a monoester of linolenic acid. It is commonly found in various natural oils and fats and is known for its potential health benefits and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate typically involves the esterification of 9,12,15-octadecatrienoic acid with 2,3-dihydroxypropyl. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: 50-70°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxy acids.
Reduction: Alcohols and diols.
Substitution: Ethers and esters.
Scientific Research Applications
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for lipases and other enzymes, leading to the release of bioactive fatty acids that participate in various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl 9,12-octadecadienoate: An ester of linoleic acid with similar properties but fewer double bonds.
2,3-Dihydroxypropyl 9-octadecenoate: An ester of oleic acid with a single double bond.
2,3-Dihydroxypropyl octadecanoate: An ester of stearic acid with no double bonds.
Uniqueness
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is unique due to its three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential health benefits make it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dihydroxypropyl octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRAQULURVTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864838 | |
| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75685-85-7, 56554-41-7 | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


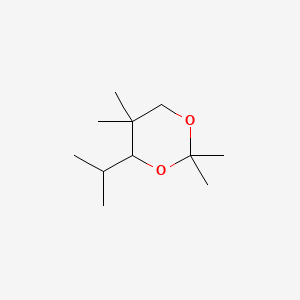
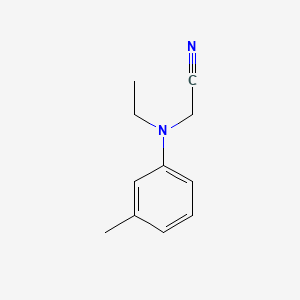
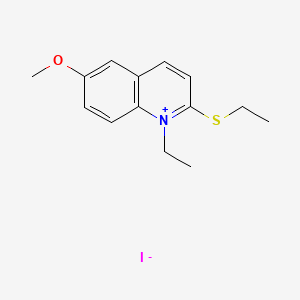
![Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide](/img/structure/B1619703.png)
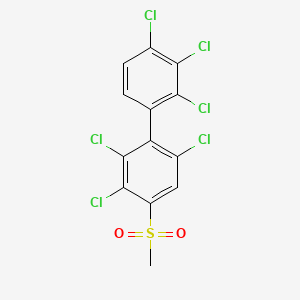
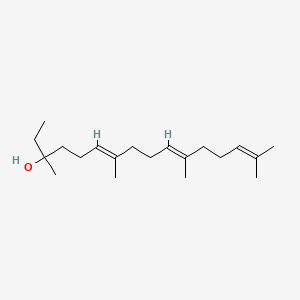
![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)

